molecular formula C33H34N6O8 B12107305 Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe

Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe

Cat. No.: B12107305
M. Wt: 642.7 g/mol
InChI Key: TYHYOKXXWSTGKG-UHFFFAOYSA-N
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Description

Z-His-4-nitro-Phe-Phe-Ome: is a synthetic peptide substrate used primarily in biochemical research. It is composed of a sequence of amino acids: histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy group (Ome) at the C-terminus. This compound is particularly useful in studying enzyme specificity and mechanisms, especially for proteases like pepsin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The nitro group is introduced via nitration of the phenylalanine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial production methods for Z-His-4-nitro-Phe-Phe-Ome are not extensively documented, large-scale synthesis would likely follow similar principles as SPPS, with optimizations for yield and purity. Automation and advanced purification techniques would be employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for:

Mechanism of Action

The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, positioning the scissile bond (typically between the phenylalanine residues) in the active site. Catalytic residues within the enzyme facilitate the cleavage of the peptide bond, resulting in the formation of smaller peptide fragments. The nitro group serves as a spectrophotometric marker, allowing researchers to monitor the reaction progress .

Comparison with Similar Compounds

Uniqueness: Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the nitro group, which provides a chromophore for spectrophotometric detection. This feature makes it particularly valuable for enzyme kinetics studies and biochemical assays .

Properties

Molecular Formula

C33H34N6O8

Molecular Weight

642.7 g/mol

IUPAC Name

methyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)

InChI Key

TYHYOKXXWSTGKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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